molecular formula C21H17N3O4 B11050479 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11050479
M. Wt: 375.4 g/mol
InChI Key: PDIQZSIOPAXTNA-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR). This reaction includes aldehydes or isatin, malononitrile, and β-ketoesters, along with diverse enolizable C-H-activated acidic compounds and phenols. The reaction can be carried out in the presence or absence of a catalyst . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and high yield.

Chemical Reactions Analysis

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This compound also interacts with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C21H17N3O4/c1-26-11-7-8-13(16(9-11)27-2)17-14(10-22)20(23)28-19-12-5-3-4-6-15(12)24-21(25)18(17)19/h3-9,17H,23H2,1-2H3,(H,24,25)

InChI Key

PDIQZSIOPAXTNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N)OC

Origin of Product

United States

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